4-(3-chlorophenyl)-5-(methoxymethyl)-3-methyl-1H-pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 4-(3-chlorophenyl)-5-(methoxymethyl)-3-methyl-1H-pyrazole, typically involves regiospecific reactions. For instance, Kumarasinghe, Hruby, and Nichol (2009) discussed the synthesis of related compounds, emphasizing the importance of X-ray analysis for unambiguous structure determination due to the complexity of spectroscopic identification (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often analyzed using techniques such as X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. For example, Aydın et al. (2021) explored the crystal structure of a related pyrazole compound, revealing orientations of different groups with respect to the pyrazole ring and the importance of intermolecular interactions (Aydın et al., 2021).
Chemical Reactions and Properties
The chemical reactions of pyrazole derivatives can vary, with some undergoing cyclocondensation and sulfonylation. For instance, Diana et al. (2018) described the preparation of a related compound and its reaction with sulfonylation agents, highlighting the versatility of pyrazole compounds in chemical reactions (Diana et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structures, are important for their characterization and application. Studies like that of Kumara et al. (2018) provide insights into the thermal stability and crystalline nature of such compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are often studied through spectroscopic methods and theoretical calculations. Halim and Ibrahim (2022) used DFT calculations and spectroscopic data to analyze the chemical properties of a pyrazole derivative, providing insights into its reactivity and stability (Halim & Ibrahim, 2022).
properties
IUPAC Name |
4-(3-chlorophenyl)-3-(methoxymethyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(11(7-16-2)15-14-8)9-4-3-5-10(13)6-9/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVIAPAMSRFGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)COC)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-3-(methoxymethyl)-5-methyl-1H-pyrazole |
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